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molecular formula C9H6ClNO2 B8772482 6-chloroisoquinoline-1,3(2H,4H)-dione

6-chloroisoquinoline-1,3(2H,4H)-dione

Cat. No. B8772482
M. Wt: 195.60 g/mol
InChI Key: HDEAGQQOOUBWJT-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

An amount of 2-(carboxymethyl)-4-chlorobenzoic acid (8.4 g, 39.14 mmol) and 2.82 g (47 mmol) of urea is vigorously stirred at 160° C. Solids were melted, boiled and hardened after 15 min. Continue to heat and blow nitrogen through to remove water generated from reaction until total dryness. After cooling, the solid is ground to fine powder. After successively washing with saturated NaHCO3 solution, water, methanol, ether and hexane, the powder is dried in oven (60° C.) overnight to give 2.6 g (34.0% yield) of light yellow solid: MS (ESI) m/z 194.0 (M−H)−1 Analysis for C9H6ClNO2, Calcd: C, 55.26; H, 3.09; N, 7.16. Found: C, 54.86; H, 2.96; N, 7.12
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])(O)=[O:2].[NH2:15]C(N)=O>>[Cl:14][C:12]1[CH:13]=[C:5]2[C:6](=[CH:10][CH:11]=1)[C:7](=[O:8])[NH:15][C:1](=[O:2])[CH2:4]2

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
2.82 g
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat
CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
generated from reaction until total dryness
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
After successively washing with saturated NaHCO3 solution, water, methanol, ether and hexane
CUSTOM
Type
CUSTOM
Details
the powder is dried in oven (60° C.) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 2.6 g (34.0% yield) of light yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=C2CC(NC(C2=CC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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